
N-(4-methoxy-4-methylpentan-2-yl)cyclopropanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxy-4-methylpentan-2-yl)cyclopropanamine is a chemical compound with the molecular formula C10H21NO and a molecular weight of 171.27984 g/mol . This compound is characterized by the presence of a cyclopropane ring attached to an amine group, along with a methoxy and methyl-substituted pentane chain. It is used as a building block in organic synthesis and medicinal chemistry .
Preparation Methods
The synthesis of N-(4-methoxy-4-methylpentan-2-yl)cyclopropanamine involves several steps. One common method includes the hydroamination of olefins using nitroarenes . This process typically requires specific reaction conditions, such as the presence of a catalyst and controlled temperature and pressure. Industrial production methods may involve large-scale hydroamination processes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
N-(4-methoxy-4-methylpentan-2-yl)cyclopropanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
N-(4-methoxy-4-methylpentan-2-yl)cyclopropanamine has several scientific research applications:
Biology: This compound is used in the study of biological pathways and interactions due to its unique structural properties.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: This compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-methoxy-4-methylpentan-2-yl)cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity and function. Additionally, the cyclopropane ring provides rigidity to the molecule, affecting its binding affinity and selectivity .
Comparison with Similar Compounds
N-(4-methoxy-4-methylpentan-2-yl)cyclopropanamine can be compared with similar compounds such as:
4-fluoro-N-(2-methylpentan-2-yl)aniline: This compound has a similar structure but contains a fluorine atom instead of a methoxy group.
4-(methylthio)-N-(2,4,4-trimethylpentan-2-yl)aniline: This compound features a methylthio group and a more complex alkyl chain.
The uniqueness of this compound lies in its specific substitution pattern and the presence of a cyclopropane ring, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C10H21NO |
|---|---|
Molecular Weight |
171.28 g/mol |
IUPAC Name |
N-(4-methoxy-4-methylpentan-2-yl)cyclopropanamine |
InChI |
InChI=1S/C10H21NO/c1-8(11-9-5-6-9)7-10(2,3)12-4/h8-9,11H,5-7H2,1-4H3 |
InChI Key |
YIWLCOXHBVXQRL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C)(C)OC)NC1CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


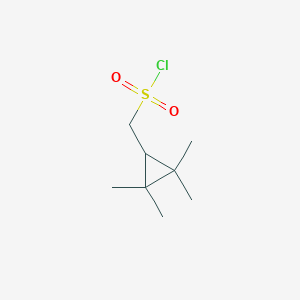
![2-[Methyl(5-methyl-1H-1,3-benzodiazol-2-yl)amino]ethan-1-ol](/img/structure/B13272259.png)
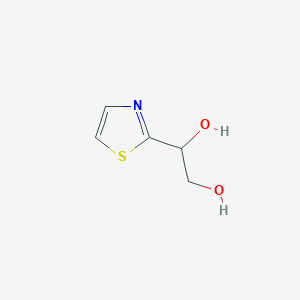
![Benzo[b]thiophen-4(5H)-one, 5-acetyl-6,7-dihydro-](/img/structure/B13272277.png)
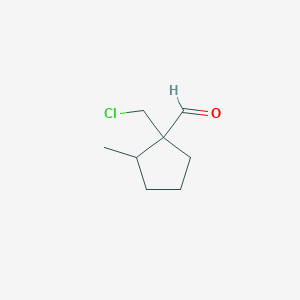

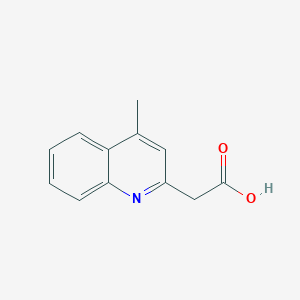
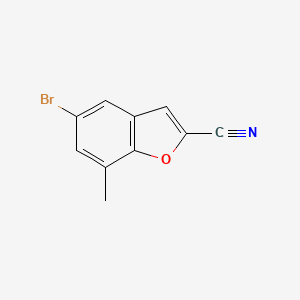
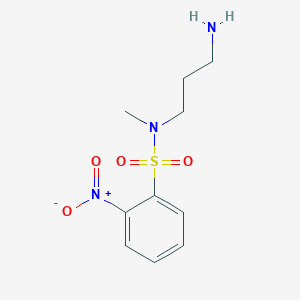
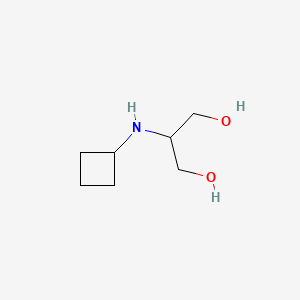
![N-{1-[4-(Methylsulfanyl)phenyl]ethyl}cyclopropanamine](/img/structure/B13272313.png)
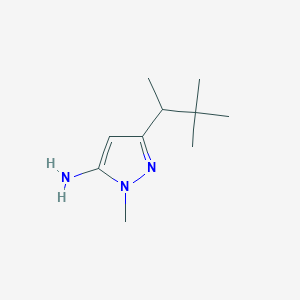
![Tert-butyl 9-amino-7-{[(benzyloxy)carbonyl]amino}-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13272323.png)
![N-[2-(4-fluorophenyl)ethyl]thiolan-3-amine](/img/structure/B13272327.png)
